Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTECVUGXQFVDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with tert-butyl piperazine-1-carboxylate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets the required specifications for industrial applications .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis to yield free piperazine derivatives. For example:
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Acidic conditions : Cleavage with HCl in dioxane or TFA in dichloromethane produces piperazine hydrochloride .
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Basic conditions : Reaction with NaOH in aqueous THF generates the deprotected piperazine .
Key product : Piperazine derivatives with free amine groups, critical for further functionalization in drug synthesis.
Nucleophilic Acyl Substitution at the Carbonyl Group
The electron-deficient carbonyl group adjacent to the piperazine ring reacts with nucleophiles (e.g., amines, alcohols):
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Aminolysis : Reaction with primary amines forms amide derivatives.
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Alcoholysis : Methanol or ethanol under acidic conditions yields ester analogs.
Example :
Electrophilic Aromatic Substitution (EAS)
The 3-chlorophenyl ring participates in EAS reactions due to the electron-withdrawing chlorine atom:
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Nitration : Nitric acid/sulfuric acid introduces nitro groups at the meta position .
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Sulfonation : Fuming sulfuric acid adds sulfonic acid groups .
Oxidation of the Piperazine Ring
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Oxidizing agents : KMnO₄ or CrO₃ in acidic media oxidize the piperazine ring to form diketopiperazine derivatives.
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Selectivity : Oxidation occurs preferentially at the nitrogen atoms adjacent to the carbonyl group.
Reduction of the Carbonyl Group
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Catalytic hydrogenation : H₂/Pd-C reduces the carbonyl to a methylene group (-CH₂-).
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Borane-THF : Selective reduction to secondary alcohols.
Functionalization via Piperazine Ring Modification
The piperazine nitrogen atoms can be alkylated or acylated:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylpiperazine derivatives |
| Acylation | Acetyl chloride, Et₃N | N-acetylpiperazine derivatives |
Applications : These modifications enhance bioavailability or target specificity in drug candidates .
Cross-Coupling Reactions
The 3-chlorophenyl group participates in palladium-catalyzed couplings:
Example :
Stability and Degradation Pathways
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Thermal decomposition : Above 200°C, the Boc group decomposes to release isobutylene and CO₂ .
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Photodegradation : UV light induces radical-mediated cleavage of the chlorophenyl moiety.
Development of CNS-Targeted Drugs
Acylation with lipophilic groups improved blood-brain barrier penetration, leading to compounds with 90% receptor occupancy in rodent models .
Scientific Research Applications
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects and is used in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to structurally related piperazine derivatives in Table 1. Key differences include substituent variations (e.g., nitro, trifluoromethyl, thienopyridine groups), which influence molecular weight, hydrophobicity, and hydrogen-bonding capacity.
Table 1: Comparative Analysis of Structural Analogs
Biological Activity
Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate (CAS No. 186790-11-4) is a chemical compound with promising biological activity, particularly in the fields of medicinal chemistry and drug development. Its unique structure, which includes a tert-butyl group, a piperazine ring, and a chlorophenyl carbonyl moiety, contributes to its potential efficacy against various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structural modifications in piperazine derivatives can lead to enhanced cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is believed to play a crucial role in increasing the compound's binding affinity to cancer cell receptors, thereby enhancing its therapeutic potential .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis of related compounds revealed that:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(piperidine-3-carbonyl)piperazine | Piperidine ring instead of piperazine | Different pharmacological profiles |
| Tert-butyl 4-(2-chlorobenzoyl)piperazine | Chlorobenzoyl group | Variation in halogen substituent may affect activity |
| Tert-butyl 4-(phenoxycarbonyl)piperazine | Phenoxy group | Different electronic properties influencing reactivity |
These variations highlight how slight modifications can significantly influence biological activity and application potential .
Neuropharmacological Effects
Preliminary studies suggest that this compound may also possess neuropharmacological properties. Compounds with similar piperazine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models. The ability of this compound to modulate serotonin and dopamine receptors could be a valuable area for future research .
Synthesis and Modification
The synthesis of this compound involves several steps, typically starting from piperazine derivatives and incorporating the tert-butyl and chlorophenyl groups through well-established organic reactions. This multi-step synthesis underscores the versatility of piperazine chemistry and the importance of protecting groups in organic synthesis .
Synthetic Route Overview
- Starting Material : Piperazine derivative.
- Reagents : Tert-butyl chloroformate, chlorobenzoic acid.
- Conditions : Reflux in appropriate solvents.
- Purification : Crystallization or chromatography.
This method allows for the modification of the compound to enhance its biological activity or alter its physicochemical properties for specific applications .
Q & A
Basic: What synthetic strategies are effective for preparing tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with 3-chlorobenzoyl derivatives. A two-step approach is common:
Amidation : React tert-butyl piperazine-1-carboxylate with 3-chlorobenzoyl chloride using coupling agents like EDCI and HOAt in dichloromethane (DCM) at 0–25°C. Stoichiometric ratios (1:1.2 amine to acyl chloride) and anhydrous conditions prevent Boc-group hydrolysis .
Purification : Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting base strength (e.g., Cs2CO3 vs. NaHCO3) to minimize side reactions .
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- NMR : ¹H NMR reveals the tert-butyl singlet at δ 1.4–1.5 ppm and aromatic protons (3-chlorophenyl) as multiplets at δ 7.2–7.8 ppm. ¹³C NMR confirms the carbonyl (C=O) resonance near δ 165–170 ppm .
- LCMS : ESI+ mode detects [M+H]+ peaks at m/z ~368–372, with isotopic patterns confirming chlorine presence .
- X-ray Diffraction : Single-crystal analysis resolves piperazine ring conformation and intermolecular interactions (e.g., hydrogen bonding), as demonstrated in tert-butyl 4-(2-hydrazinoethyl)piperazine derivatives .
Basic: What are the common reactivity profiles of the piperazine and carbonyl groups in this compound?
Answer:
- Piperazine Ring : Undergoes nucleophilic substitution (e.g., alkylation at N-atoms) or deprotection under acidic conditions (TFA/DCM) to yield free piperazine .
- Carbonyl Group : Participates in condensation reactions (e.g., hydrazide formation) or reduction (LiAlH₄) to generate alcohol intermediates. Steric hindrance from the tert-butyl group slows electrophilic aromatic substitution on the 3-chlorophenyl ring .
Advanced: How does piperazine ring conformation influence biological activity, and how can it be modulated?
Answer:
X-ray studies show that the tert-butyl group enforces a chair conformation, reducing entropic penalties during target binding. Computational docking (e.g., AutoDock Vina) predicts enhanced affinity for enzymes like prolyl hydroxylases when the carbonyl group aligns with catalytic residues. Introducing rigidifying substituents (e.g., methyl groups) further restricts conformational flexibility, improving pharmacokinetic profiles .
Advanced: How can researchers resolve contradictions in catalytic cross-coupling yields during derivative synthesis?
Answer:
Contradictory yields often stem from competing side reactions (e.g., oxidative addition byproducts in palladium-catalyzed couplings). Systematic optimization includes:
- Catalyst Screening : Pd₂(dba)₃ outperforms Pd(OAc)₂ in Buchwald-Hartwig aminations due to better stability .
- Ligand Effects : Bulky ligands like Xantphos suppress β-hydride elimination, improving selectivity .
- Solvent Degassing : Anhydrous, degassed dioxane minimizes catalyst deactivation via oxygen/moisture .
Advanced: What computational methods predict regioselectivity in electrophilic substitutions on this compound?
Answer:
- DFT Calculations : At the B3LYP/6-31G* level, electron density maps identify the N-atom adjacent to the carbonyl as the most nucleophilic site. Fukui indices guide predictions for electrophilic attack .
- Molecular Dynamics : Simulations (e.g., GROMACS) correlate solvent accessibility of the piperazine ring with observed reaction rates in polar aprotic solvents .
Basic: What purification techniques maximize yield and purity for this compound?
Answer:
- Chromatography : Gradient elution (10–50% ethyl acetate in hexane) on silica gel separates the product from unreacted acyl chlorides.
- Recrystallization : Ethanol/water (2:1 v/v) exploits temperature-dependent solubility, achieving >95% purity. Slow cooling minimizes co-precipitation of impurities .
Advanced: How does this compound interact with biological targets like prolyl hydroxylases or efflux pumps?
Answer:
- Enzyme Inhibition : The 3-chlorophenyl carbonyl group chelates iron in prolyl hydroxylase active sites, mimicking endogenous substrates. SAR studies show halogen substitution enhances binding affinity by 2–3 fold compared to non-halogenated analogs .
- Efflux Pump Modulation : Piperazine derivatives disrupt proton motive forces in bacterial membranes, synergizing with antibiotics like ciprofloxacin. Fluorescence assays (e.g., ethidium bromide accumulation) quantify potency .
Advanced: What crystallographic insights inform the design of analogs with improved stability?
Answer:
X-ray data reveal that strong N–H···O hydrogen bonds in the crystal lattice (e.g., in tert-butyl 4-(2-hydrazinoethyl)piperazine-1-carboxylate) correlate with thermal stability (TGA/DSC). Modifying substituents to strengthen intermolecular interactions (e.g., introducing nitro groups) enhances melting points by 20–30°C .
Basic: What safety precautions are essential when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
